Bienvenue dans la boutique en ligne BenchChem!

Nsd3-IN-2

NSD3 inhibitor histone methyltransferase SET domain

Nsd3-IN-2 (CAS 675190-57-5), also designated as compound C6, is a small-molecule inhibitor of the nuclear receptor-binding SET domain protein 3 (NSD3/WHSC1L1) histone lysine methyltransferase. Identified through structure-based virtual screening and disclosed in patent CN109223794B, the compound features a 6-amino-9-(2-(naphthalen-1-yloxy)ethyl)-9H-purine-8-thiol scaffold with a molecular weight of 337.40 g/mol.

Molecular Formula C17H15N5OS
Molecular Weight 337.4 g/mol
Cat. No. B11580140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNsd3-IN-2
Molecular FormulaC17H15N5OS
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OCCN3C4=NC=NC(=C4NC3=S)N
InChIInChI=1S/C17H15N5OS/c18-15-14-16(20-10-19-15)22(17(24)21-14)8-9-23-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,10H,8-9H2,(H,21,24)(H2,18,19,20)
InChIKeyGVUYNDMPQWDKAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nsd3-IN-2: A Purine-8-Thione NSD3 Histone Methyltransferase Inhibitor for NSCLC Research Applications


Nsd3-IN-2 (CAS 675190-57-5), also designated as compound C6, is a small-molecule inhibitor of the nuclear receptor-binding SET domain protein 3 (NSD3/WHSC1L1) histone lysine methyltransferase [1]. Identified through structure-based virtual screening and disclosed in patent CN109223794B, the compound features a 6-amino-9-(2-(naphthalen-1-yloxy)ethyl)-9H-purine-8-thiol scaffold with a molecular weight of 337.40 g/mol [2]. Nsd3-IN-2 occupies an intermediate potency position within the NSD3-IN-x chemical series and has demonstrated cellular target engagement via suppression of H3K36me3 marks, as well as anti-proliferative activity against a defined subset of non-small cell lung cancer (NSCLC) lines including H460, H1299, H1650, and H1560 [1].

Why NSD3-Targeting Compounds Cannot Be Interchanged: Evidence Basis for Nsd3-IN-2 Selection


The NSD3 inhibitor landscape is fragmented across distinct chemical series, binding domains, and selectivity profiles, making generic substitution scientifically unsound. Compounds within the NSD3-IN-x series alone span a >15-fold potency range (IC50 1.86 μM to 28.58 μM) despite originating from the same research program [1][2]. Beyond this series, NSD3 chemical tools target different protein domains (SET catalytic domain vs. PWWP1 reader domain), exhibit divergent NSD2/NSD1 co-inhibition profiles, and show varying cellular activity fingerprints across NSCLC subtypes [3]. Nsd3-IN-2 occupies a specific niche: it provides a purine-8-thione scaffold with demonstrated on-target cellular engagement (H3K36me3 reduction) and a defined cell-line sensitivity pattern that distinguishes it from both more potent but less well-characterized analogs and dual NSD2/NSD3 inhibitors whose broader polypharmacology may confound mechanistic interpretation [1].

Nsd3-IN-2 Quantitative Differentiation Evidence Versus Closest Analogs and In-Class Alternatives


Enzymatic Potency Positioning Within the NSD3-IN-x Chemical Series: Nsd3-IN-2 vs. NSD3-IN-1 vs. NSD3-IN-3

Nsd3-IN-2 exhibits an intermediate NSD3 enzymatic IC50 of 17.97 ± 2.75 μM, placing it between NSD3-IN-1 (compound B1, IC50 28.58 ± 12.68 μM) and NSD3-IN-3 (IC50 1.86 μM) within the same chemical series [1][2]. All three compounds originate from the same inventor group (Piao Lianhua, Kong Ren) and were identified through a common receptor-based virtual screening workflow against the NSD3 SET domain (PDB: 4YZ8), supporting methodological consistency for cross-compound comparison [1]. Nsd3-IN-2 provides approximately 1.6-fold greater enzymatic potency than NSD3-IN-1 while being approximately 9.7-fold less potent than NSD3-IN-3, offering a defined intermediate potency point for dose-response studies in the NSD3-IN-x series [1][2]. The tighter standard deviation of Nsd3-IN-2 (±2.75 μM) compared to NSD3-IN-1 (±12.68 μM) suggests more reproducible enzymatic inhibition under the assay conditions reported [2].

NSD3 inhibitor histone methyltransferase SET domain enzyme inhibition

Cellular Target Engagement: H3K36me3 Suppression by Nsd3-IN-2 in NSCLC Cells

Nsd3-IN-2 at 30 μM for 48 hours suppresses H3K36me3 levels in H460, H1299, and H1560 NSCLC cell lines, providing direct cellular pharmacodynamic evidence of NSD3 catalytic inhibition [1]. This target engagement biomarker data is reported in the original patent disclosure and corroborated by multiple vendor technical datasheets [1]. In contrast, the more potent analog NSD3-IN-3 (IC50 1.86 μM) lacks published cellular H3K36 methylation data in its available product documentation, limiting its utility for studies requiring verified on-target cellular activity . Compound 3 (NSD-IN-3), a dual NSD2/NSD3 inhibitor (NSD3-SET IC50 0.84 μM), has been shown to reduce H3K36me2 at 100 nM in NSCLC cells, but its dual NSD2 activity complicates attribution of the methylation changes solely to NSD3 [2].

H3K36me3 cellular pharmacodynamics histone methylation target engagement

Differential NSCLC Cell Line Sensitivity: Selective Anti-Proliferative Profile of Nsd3-IN-2

Nsd3-IN-2 (50 μM, 7–16 days) inhibits proliferation of H460, H1299, and H1560 NSCLC cells but does NOT inhibit A549 cells, establishing a selective anti-proliferative fingerprint across NSCLC subtypes [1]. This differential sensitivity pattern is notable because A549 cells harbor KRAS mutations and are frequently used as a comparator line in NSCLC pharmacology studies [2]. In contrast, NSD3-IN-3 is only reported to inhibit the H460 line, with no data on H1299, H1560, or A549 responses in publicly available documentation . Compound 3 (NSD-IN-3) inhibits H460 and H1299 proliferation and reduces clonogenicity, but its activity against A549 is not specifically reported [3]. The A549-negative/H460-positive pattern of Nsd3-IN-2 provides a built-in negative control for NSD3-dependent proliferation studies.

NSCLC cell proliferation H460 A549 lineage selectivity

Selectivity Considerations: Nsd3-IN-2 vs. Dual NSD2/NSD3 and Pan-NSD Inhibitors

Nsd3-IN-2 is disclosed and characterized exclusively as an NSD3 inhibitor, with no reported inhibitory activity against NSD1 or NSD2 in its primary patent disclosure [1]. This contrasts with several more potent NSD3 inhibitors that exhibit dual or pan-NSD activity: Compound 3 (NSD-IN-3) inhibits NSD2-SET with IC50 0.81 μM and NSD3-SET with IC50 0.84 μM — a near-equipotent dual profile that prevents attribution of cellular effects to NSD3 alone [2]. NSD3 inhibitor A8 inhibits NSD3 (IC50 0.7 μM), NSD2 (IC50 0.9 μM), and NSD1 (IC50 1.5 μM), representing a pan-NSD inhibitor with ≤2.1-fold selectivity window . BI-9321 targets the NSD3-PWWP1 domain (Kd 166 nM) with reported inactivity against NSD2-PWWP1 and NSD3-PWWP2, but its mechanism (reader domain antagonism) differs fundamentally from SET domain catalytic inhibition [3]. The absence of reported NSD1/NSD2 activity for Nsd3-IN-2 should be interpreted as preliminary selectivity evidence pending systematic counterscreening data.

NSD selectivity NSD2 NSD1 polypharmacology chemical probe criteria

Optimal Research Application Scenarios for Nsd3-IN-2 Based on Quantitative Differentiation Evidence


NSD3 Chemical Probe Tool for H3K36me3-Dependent Transcription Studies in NSCLC Models

Nsd3-IN-2 is the only NSD3-IN-x series member with published cellular H3K36me3 suppression data, making it the preferred choice for experiments requiring verified NSD3 catalytic target engagement in intact NSCLC cells [1]. At 30 μM for 48 hours, it reduces H3K36me3 in H460, H1299, and H1560 cells, enabling chromatin immunoprecipitation (ChIP)-based studies of NSD3-dependent transcriptional programs. The A549-negative profile provides a built-in negative control line for confirming NSD3-specificity of observed transcriptional changes .

SAR Bridge Compound for NSD3 Inhibitor Lead Optimization Programs

With an IC50 of 17.97 μM, Nsd3-IN-2 occupies the intermediate potency position between NSD3-IN-1 (28.58 μM) and NSD3-IN-3 (1.86 μM) within the same purine-based chemical series [1][2]. Medicinal chemistry teams can use Nsd3-IN-2 as a scaffold reference point for systematic SAR exploration, comparing modifications that shift potency toward or beyond NSD3-IN-3 levels while monitoring the retention of the favorable H3K36me3 cellular activity and A549 selectivity profile .

NSD3-Selective Pharmacological Validation in Genetic Dependency Models

Unlike the dual NSD2/NSD3 inhibitor Compound 3 (NSD2 IC50 0.81 μM; NSD3 IC50 0.84 μM) and the pan-NSD inhibitor A8, Nsd3-IN-2 has no reported NSD1 or NSD2 inhibitory activity in its primary disclosure [1][3]. For cancer models where NSD3 is the genetically validated oncogenic driver (e.g., 8p11-12 amplified lung squamous cell carcinoma or breast cancer), Nsd3-IN-2 may provide cleaner pharmacological validation than dual or pan-NSD inhibitors, though confirmatory selectivity profiling is recommended [3].

Negative Control-Enabled Proliferation Screening Across NSCLC Subtypes

The demonstrated insensitivity of A549 cells to Nsd3-IN-2 (50 μM, 7–16 days) enables a unique experimental design where A549 serves as a genetically defined negative control alongside sensitive lines H460, H1299, and H1560 [1]. This is particularly valuable for medium-throughput proliferation screens aiming to identify NSD3-dependent vs. NSD3-independent NSCLC subtypes, as the A549/H460 differential can help rule out general cytotoxicity as a confounding factor .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nsd3-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.